molecular formula C24H16FN5O4 B2409524 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-95-5

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2409524
CAS RN: 1031664-95-5
M. Wt: 457.421
InChI Key:
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16FN5O4 and its molecular weight is 457.421. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

  • The synthesis of related compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolines, has been achieved. These compounds show promise as slightly toxic or nontoxic substances with potential antineurotic activity, specifically for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Benzodiazepine Binding Activity

  • Research into triazoloquinazolines, closely related to the specified compound, revealed their high affinity for benzodiazepine (BZ) receptors. One compound in this category demonstrated significant potency as a BZ antagonist in rat models, indicating potential therapeutic applications in this area (Francis et al., 1991).

Antibacterial Properties

  • A series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which include triazoloquinazolines, was synthesized and showed good potency in antibacterial activities. This suggests a potential application in the development of new antibacterial agents (Gineinah, 2001).

Anticancer Activity

  • Certain 1,2,4-triazoloquinazoline derivatives were synthesized with a focus on anticancer activity. Some of these compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Photoluminescence

  • Studies on the photoluminescence properties of triazoloquinazolines have been conducted, suggesting potential applications in materials science and photonic technologies (Gusev et al., 2012).

Antioxidant and Antibacterial Activity

  • Benzothiazole-based triazoloquinazoline derivatives were evaluated for their antioxidant and antibacterial activities. Some compounds demonstrated significant activity, indicating their potential in pharmaceutical applications (Gadhave & Kuchekar, 2020).

Antimicrobial Agents

  • Novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, showed promising antimicrobial activities against various bacterial and fungal strains. This suggests their use as potential antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O4/c25-17-4-2-1-3-15(17)21-22-27-24(32)16-7-6-14(10-18(16)30(22)29-28-21)23(31)26-11-13-5-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUGBPXFSUWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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